molecular formula C13H19NO3S B14235779 1,2,3,3-Tetramethyl-3H-indol-1-ium methanesulfonate CAS No. 220118-56-9

1,2,3,3-Tetramethyl-3H-indol-1-ium methanesulfonate

Cat. No.: B14235779
CAS No.: 220118-56-9
M. Wt: 269.36 g/mol
InChI Key: SXPYMCMYLOSSJW-UHFFFAOYSA-M
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Description

1,2,3,3-Tetramethyl-3H-indol-1-ium methanesulfonate is a chemical compound with the molecular formula C12H16NO3S It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,3-Tetramethyl-3H-indol-1-ium methanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,3,3-tetramethylindole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere at room temperature, yielding the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3-Tetramethyl-3H-indol-1-ium methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding indole derivatives with oxidized functional groups.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1,2,3,3-Tetramethyl-3H-indol-1-ium methanesulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological processes and as a fluorescent probe for imaging.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,3-Tetramethyl-3H-indol-1-ium methanesulfonate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,3-Tetramethyl-3H-indolium iodide
  • 2,3,3-Trimethylindolenine
  • 1,3,3-Trimethyl-2-methyleneindoline

Uniqueness

1,2,3,3-Tetramethyl-3H-indol-1-ium methanesulfonate is unique due to its methanesulfonate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

220118-56-9

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

methanesulfonate;1,2,3,3-tetramethylindol-1-ium

InChI

InChI=1S/C12H16N.CH4O3S/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;1-5(2,3)4/h5-8H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

SXPYMCMYLOSSJW-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)C.CS(=O)(=O)[O-]

Origin of Product

United States

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